An In-depth Technical Guide to the Chemical Properties of 1-Methyl-6-nitrobenzimidazole
An In-depth Technical Guide to the Chemical Properties of 1-Methyl-6-nitrobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-6-nitrobenzimidazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical properties, supported by experimental data and detailed protocols. The document is structured to serve as a practical resource for researchers, scientists, and professionals involved in drug discovery and development, offering readily accessible quantitative data, methodologies for its synthesis and analysis, and visualizations of its structural and reactive characteristics.
Introduction
Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including potential antitumor and antioxidant properties.[1][2] The introduction of a nitro group and a methyl group to the benzimidazole scaffold, as in 1-Methyl-6-nitrobenzimidazole, can significantly influence its electronic properties, reactivity, and biological interactions.[1] A thorough understanding of its chemical properties is therefore fundamental for its application in novel therapeutic agents and functional materials. This guide synthesizes available data on its structure, physical properties, spectral characteristics, and reactivity, providing a solid foundation for further research and development.
Physicochemical Properties
The fundamental physicochemical properties of 1-Methyl-6-nitrobenzimidazole are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₈H₇N₃O₂ | [1] |
| Molecular Weight | 177.17 g/mol | [1] |
| Melting Point | 181-183 °C (454–456 K) | [1] |
| Boiling Point | Data not available | |
| Solubility | Data not available in quantitative terms. Qualitatively, benzimidazole derivatives are generally soluble in alcohols and aqueous acids, and sparingly soluble to insoluble in non-polar solvents like benzene and petroleum ether. | |
| pKa | Data not available | |
| Appearance | Yellow crystals | [1] |
Structural Information
The molecular structure of 1-Methyl-6-nitrobenzimidazole has been elucidated through single-crystal X-ray diffraction.[1] The benzimidazole core is planar, with the nitro group twisted at an angle of 10.4(2)° relative to this plane.[1]
Crystal Data: [1]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a | 12.852(3) Å |
| b | 7.043(2) Å |
| c | 17.690(4) Å |
| Volume | 1601.2(7) ų |
| Z | 8 |
Spectral Analysis
The spectral properties of 1-Methyl-6-nitrobenzimidazole are essential for its identification and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy[3]
Detailed experimental ¹H and ¹³C NMR data for 1-Methyl-6-nitrobenzimidazole has been reported and is summarized below.
¹H NMR (in DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.54 | s | H-5 |
| 8.16 | d | H-7 |
| 7.82 | d | H-4 |
| 8.35 | s | H-2 |
| 3.94 | s | N-CH₃ |
¹³C NMR (in DMSO-d₆):
| Chemical Shift (δ) ppm | Assignment |
| 144.9 | C-2 |
| 144.3 | C-6 |
| 143.7 | C-7a |
| 139.1 | C-3a |
| 118.0 | C-5 |
| 116.8 | C-4 |
| 110.1 | C-7 |
| 31.7 | N-CH₃ |
Infrared (IR) Spectroscopy[3]
The FT-IR spectrum of 1-Methyl-6-nitrobenzimidazole shows characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 1590-1530 | Asymmetric N-O stretching of NO₂ |
| 1380 | Symmetric N-O stretching of NO₂ |
| 1341, 1212 | C-N stretching |
| 1620, 1373 | C-C ring stretching |
| 3100-3000 | Aromatic C-H stretching |
| Below 3000 | Aliphatic C-H stretching (N-CH₃) |
Mass Spectrometry
Reactivity and Stability
1-Methyl-6-nitrobenzimidazole is a stable crystalline solid under standard conditions. The presence of the electron-withdrawing nitro group deactivates the benzene ring towards electrophilic substitution. The imidazole ring, however, can undergo reactions typical of this heterocycle. The nitro group itself can be a site of chemical transformation, for instance, reduction to an amino group, which is a common strategy in the synthesis of more complex derivatives.
Experimental Protocols
Synthesis of 1-Methyl-6-nitrobenzimidazole[1]
This protocol describes the synthesis of 1-Methyl-6-nitrobenzimidazole from 4-nitro-1,2-phenylenediamine and formaldehyde.
Materials:
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4-nitro-1,2-phenylenediamine (7.1 g, 0.046 mol)
-
Formaldehyde solution (40%, 4 g, 0.133 mol)
-
Absolute ethanol (40 ml)
-
Concentrated hydrochloric acid (3 ml)
-
Ammonia solution
Procedure:
-
A solution of formaldehyde in absolute ethanol is prepared.
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4-nitro-1,2-phenylenediamine and concentrated hydrochloric acid are added to the solution.
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The mixture is heated under reflux for 30 minutes.
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After cooling, the solution is basified with ammonia.
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The resulting yellow precipitate of 1-Methyl-6-nitrobenzimidazole is collected by filtration.
-
The crude product can be further purified by recrystallization.
Determination of Melting Point (Capillary Method)
Apparatus:
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Melting point apparatus
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Capillary tubes
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Sample of 1-Methyl-6-nitrobenzimidazole
Procedure:
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A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
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The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded as the melting point.
NMR Sample Preparation
Materials:
-
1-Methyl-6-nitrobenzimidazole (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tube
Procedure:
-
Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.
-
Transfer the solution into a clean, dry NMR tube.
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Cap the NMR tube and place it in the NMR spectrometer for analysis.
Biological Activity and Signaling Pathways
While various benzimidazole derivatives have been shown to possess a wide range of biological activities, including potential as antitumor agents, specific signaling pathways for 1-Methyl-6-nitrobenzimidazole have not been extensively elucidated in the currently available scientific literature.[1] The cytotoxic activity of some 6-substituted benzimidazoles has been linked to the inhibition of the DNA-topoisomerase binary complex.[1] The nitro group at the 6-position is thought to play a role in the interaction with DNA or enzyme residues.[1] However, a detailed signaling cascade involving 1-Methyl-6-nitrobenzimidazole has not been mapped out.
Conclusion
1-Methyl-6-nitrobenzimidazole is a compound with well-defined structural and spectral properties. This guide has provided a consolidated source of its key chemical data and experimental protocols to aid researchers in their work. The lack of extensive data on its quantitative solubility, boiling point, pKa, and specific biological signaling pathways highlights areas for future investigation. Further studies to elucidate these properties will be invaluable for unlocking the full potential of this compound in drug discovery and materials science.
